molecular formula C8Cl6O2 B1346983 2,3,5,6-Tetrachloroterephthaloyl dichloride CAS No. 719-32-4

2,3,5,6-Tetrachloroterephthaloyl dichloride

Cat. No. B1346983
CAS RN: 719-32-4
M. Wt: 340.8 g/mol
InChI Key: YJIRZJAZKDWEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrachloroterephthaloyl dichloride, also known as Tetrachloroterephthaloyl chloride or 2,3,5,6-tetrachlorobenzene-1,4-dicarbonyl chloride, is a chemical compound with the molecular formula C8Cl6O2 . It has a molecular weight of 340.8 g/mol .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloroterephthaloyl dichloride contains a total of 16 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 acyl halogenides (aromatic) .

Scientific Research Applications

Chemical Synthesis and Modification

2,3,5,6-Tetrachloroterephthaloyl dichloride is used in various chemical synthesis processes. For instance, it reacts with alkyl and arylmercaptides in triglyme solvent at room temperature to produce di- and tetra-substituted alkylthio- and arylthio-substituted terephthalate esters. This reaction highlights its utility in the synthesis of complex organic compounds (Pastor, Spivack, & Hughes, 1984).

Macrocyclic Ester Synthesis

In the field of macrocyclic chemistry, 2,3,5,6-Tetrachloroterephthaloyl dichloride is used to create new trimeric and tetrameric imide-based macrocyclic esters. This process involves a one-step reaction with 2-aminopyridine derivatives, resulting in the formation of macrocycles with potential applications in molecular recognition and catalysis (Mocilac & Gallagher, 2013).

Photophysical and Photochemical Properties

The compound is instrumental in the study of photophysical and photochemical properties of various derivatives, such as phthalocyanines. These studies are crucial for applications like photodynamic therapy (PDT), where the behavior of molecules under light exposure is of significant interest (Demirbaş et al., 2017).

Electrochemical Applications

The electrochemical behavior of 2,3,5,6-Tetrachloroterephthaloyl dichloride is explored in studies involving its reduction at carbon and mercury electrodes. These investigations are relevant for understanding its reactivity and potential use in electrochemical sensors or devices (Urove & Peters, 1993).

Material Synthesis and Characterization

This compound also finds use in the synthesis and characterization of novel materials, such as poly(ether ketone sulfone)s with pendant polychlorogroups. Its role in creating these polymers, which exhibit high thermal stability and good solubility in certain solvents, is crucial for the development of high-performance polymeric materials (Huang et al., 2008).

Environmental Interaction Studies

2,3,5,6-Tetrachloroterephthaloyl dichloride is also studied in the context of environmental science, particularly in its interaction with soil-borne microorganisms. Research in this area helps in understanding the environmental impact and degradation pathways of such compounds (Tweedy, Turner, & Achituv, 1968).

Biomedical Research

In biomedical research, derivatives of 2,3,5,6-Tetrachloroterephthaloyl dichloride are examined for their potential in treating diseases like Alzheimer's and Diabetes mellitus. Studies focus on their inhibitory properties against enzymes like acetylcholinesterase and α-glucosidase, which are crucial for the development of new therapeutic agents (Barut & Demirbaş, 2020).

Structural Chemistry

The compound plays a significant role in the synthesis of complex molecular structures, such as nickel(II) complexes. These studies contribute to the understanding of molecular geometry and the design of novel coordination compounds (Matsumoto et al., 1992).

Safety And Hazards

When handling 2,3,5,6-Tetrachloroterephthaloyl dichloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

As a rare and unique chemical, 2,3,5,6-Tetrachloroterephthaloyl dichloride is provided by Sigma-Aldrich for early discovery researchers . This suggests that it may have potential applications in future research.

properties

IUPAC Name

2,3,5,6-tetrachlorobenzene-1,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl6O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRZJAZKDWEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027302
Record name 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name 2,3,5,6-Tetrachloroterephthaloyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4297
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,3,5,6-Tetrachloroterephthaloyl dichloride

CAS RN

719-32-4
Record name 2,3,5,6-Tetrachloro-1,4-benzenedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloroterephthaloyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachloroterephthaloyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarbonyl dichloride, 2,3,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrachloroterephthaloyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5,6-TETRACHLOROTEREPHTHALOYL DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM96O90UX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3,5,6-TETRACHLOROTEREPHTHALOYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5749
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrachloroterephthaloyl dichloride
Reactant of Route 2
2,3,5,6-Tetrachloroterephthaloyl dichloride
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetrachloroterephthaloyl dichloride
Reactant of Route 4
2,3,5,6-Tetrachloroterephthaloyl dichloride
Reactant of Route 5
Reactant of Route 5
2,3,5,6-Tetrachloroterephthaloyl dichloride
Reactant of Route 6
Reactant of Route 6
2,3,5,6-Tetrachloroterephthaloyl dichloride

Citations

For This Compound
1
Citations
FR D´ iaz, RR Larraín, A Fresno… - Journal of Polymer …, 1981 - Wiley Online Library
Synthesis and characterization of polyesters derived from polychlorinated aromatic diacids Page 1 Synthesis and Characterization of Polyesters Derived from Polychlorinated Aromatic …
Number of citations: 8 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.